1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-羧酸

概述

描述

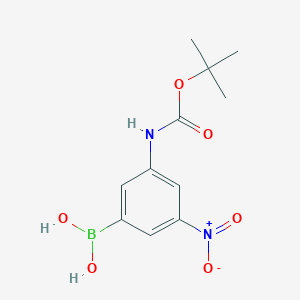

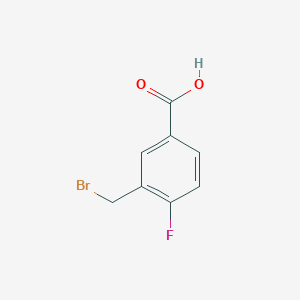

The compound "1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid" is a derivative of the dihydropyridine class, which is known for its biological activity and significance in medicinal chemistry. The presence of the fluorophenyl group suggests potential for enhanced biological activity due to the electron-withdrawing effects of the fluorine atom, which can influence the compound's binding to biological targets .

Synthesis Analysis

The asymmetric synthesis of a related compound, (S)-4-(4-fluorophenyl)-1,4,5,6-tetrahydro-6-oxo-3-pyridinecarboxylic acid, was achieved through a catalytic desymmetrization of a meso-anhydride using a chiral thiourea organocatalyst, followed by selective formylation and cyclization . This method presents a practical route for synthesizing chiral dihydropyridine derivatives. Another synthesis approach for dihydropyridines involved using 3,4,5-trifluorobenzeneboronic acid as a catalyst in an ionic liquid, which proved to be eco-friendly and efficient at room temperature . These methods highlight the versatility and adaptability of synthetic routes for dihydropyridine derivatives.

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with various substituents that can influence the compound's properties. For instance, the synthesis and characterization of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provided insights into the crystal structure of a related compound, which crystallizes in the orthorhombic space group and exhibits an intramolecular N–H…O hydrogen bond . Such structural analyses are crucial for understanding the conformation and configuration of these compounds.

Chemical Reactions Analysis

Dihydropyridine derivatives can undergo various chemical reactions, including cyclization, substitution, and hydrolysis, to form different biologically active compounds. For example, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid involved substitution and hydrolysis steps, resulting in an important intermediate for anticancer drugs . The reactivity of these compounds allows for the creation of a diverse array of derivatives with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure and substituents. These properties include solubility, melting point, and stability, which are important for the compound's application in drug development. For instance, the synthesis of 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, involved optimization of the synthetic method to improve yield and confirm the structure through NMR and MS spectrum . Understanding these properties is essential for the design and development of new pharmaceutical agents.

科学研究应用

抗菌活性

- 包括在6位有氟原子和在1位有取代苯基的衍生物(类似于所讨论化合物的结构)的芳基氟-1,4-二氢-4-酮-1,8-萘啶-3-羧酸已显示出有希望的抗菌活性。值得注意的是,具有对氟苯基或邻对二氟苯基取代的化合物在体外显示出显著的效力和体内疗效(Chu et al., 1986)。

潜在的钙通道拮抗活性

- 某些1,4-二氢吡啶衍生物,可能包括1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-羧酸,显示出潜在的钙通道拮抗作用。这些化合物通常表现出能够调节钙离子水平的特性,这在各种生理过程中至关重要(Linden et al., 2011)。

降压和冠状血管扩张剂特性

- 在特定位置具有羧基功能并在4位被苯基取代的1,4-二氢吡啶(如1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-羧酸)以其降压特性和扩张冠状血管的能力而闻名。这些化合物在高血压和相关心血管疾病的治疗中发挥着重要作用(Abernathy, 1978)。

用于合成抗癌药物

- 1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-羧酸的某些衍生物在合成抗癌药物的关键中间体中起着重要作用。它们的特性使它们适用于开发肿瘤学中的靶向治疗(Zhang et al., 2019)。

光致发光特性

- 包含1,4-二氢-1-乙基-6-氟-4-酮-7-哌嗪-1,8-萘啶-3-羧酸(一种类似化合物)的某些配位聚合物展示出光致发光特性。这表明在材料科学和发光器件中有潜在应用(Yu et al., 2006)。

安全和危害

属性

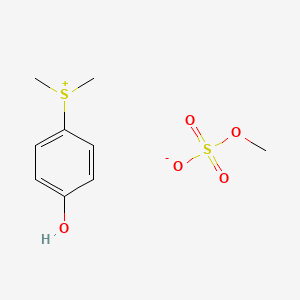

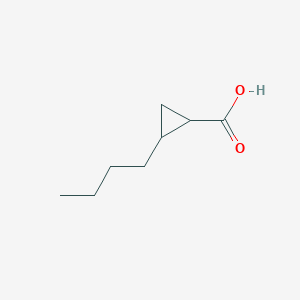

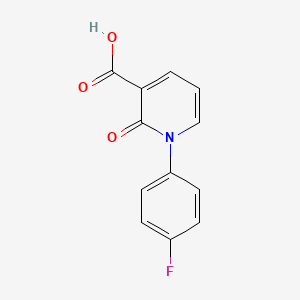

IUPAC Name |

1-(4-fluorophenyl)-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-8-3-5-9(6-4-8)14-7-1-2-10(11(14)15)12(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJGHIVGAOVUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610606 | |

| Record name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

CAS RN |

868171-67-9 | |

| Record name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。